Acetamide,n-(2,3-dihydro-1h-indol-6-yl)-2-(dimethylamino)-n-methyl-
Description
Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- is a synthetic organic compound featuring a dihydroindole core substituted with an acetamide group modified by N-methyl and dimethylamino moieties. This compound’s molecular architecture suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes where indole derivatives are known to interact (e.g., serotonin receptors, kinase inhibitors) .
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methylacetamide |
InChI |
InChI=1S/C13H19N3O/c1-15(2)9-13(17)16(3)11-5-4-10-6-7-14-12(10)8-11/h4-5,8,14H,6-7,9H2,1-3H3 |
InChI Key |
JQQSYNFSDWLJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N(C)C1=CC2=C(CCN2)C=C1 |
Origin of Product |
United States |
Biological Activity
Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- is a chemical compound with the molecular formula and a molecular weight of approximately 233.31 g/mol. This compound features an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the dimethylamino group and the acetamide functionality suggests potential applications in pharmacology, particularly in developing new therapeutic agents .
Chemical Structure and Properties
The structural characteristics of Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.31 g/mol |
| CAS Number | 1001004-05-2 |
Research indicates that compounds with indole structures often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The specific mechanism of action for Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- is still under investigation; however, its structural components suggest interactions with various biological targets.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study on related indole derivatives demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory pathways. Compounds similar to Acetamide showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Neuroprotective Effects : Research into substituted acetamide derivatives has highlighted their potential as inhibitors of butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. Inhibition of BChE can enhance cholinergic signaling and may provide therapeutic benefits in neurodegenerative conditions .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of related indole derivatives have shown promising results against various cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity, suggesting that Acetamide may also possess similar properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 5-Methoxyindole | Indole | Neurotransmitter precursor |
| Indomethacin | NSAID | Anti-inflammatory agent |
| Tryptamine | Indole | Naturally occurring neurotransmitter |
These compounds share structural features associated with indoles but differ in their functional groups and biological activities, which may confer unique pharmacological properties to Acetamide.
Future Directions in Research
Further studies are required to elucidate the specific biological effects and mechanisms of action for Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-. Potential areas for exploration include:
- In vivo efficacy studies : To assess the therapeutic potential in disease models.
- Structure–activity relationship (SAR) analysis : To optimize the compound's efficacy and reduce toxicity.
- Pharmacokinetics and metabolism studies : To understand absorption, distribution, metabolism, and excretion (ADME) properties.
Scientific Research Applications
Potential Applications
Due to its unique structural properties, Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- may have applications in:
- Medicinal Chemistry : Its functional groups make it a candidate for creating new therapeutic agents.
- Pharmacology : It can be used in pharmacological studies to understand its effects on biological systems.
- Drug Development : The compound’s structure could be modified to improve its biological activity or alter its pharmacokinetic properties.
- Novel Therapeutics : Its unique structural properties could also make it suitable for exploring novel therapeutic avenues.
Chemical Reactivity
The chemical reactivity of Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- can be characterized by its functional groups. Typical reactions may include:
- Acetylation
- Amination
- Hydrolysis
These reactions are crucial for modifying the structure of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Interaction Studies
Interaction studies involving Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl- could focus on:
- Receptor Binding Assays : Identifying the biological targets of the compound.
- Enzyme Inhibition Studies : Evaluating the compound’s ability to inhibit specific enzymes.
- Cellular Uptake Mechanisms : Understanding how the compound enters cells.
Such studies are essential for understanding how this compound might function in biological systems and its potential therapeutic effects.
Structural Comparison with Related Compounds
Several compounds share structural similarities with Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-.
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 5-Methoxyindole | 5-Methoxyindole | Known for its role as a neurotransmitter precursor. |
| Indomethacin | Indomethacin | A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief. |
| Tryptamine | Tryptamine | A naturally occurring compound that acts as a neurotransmitter. |
While these compounds share structural features associated with indoles, Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-'s specific functional groups (like dimethylamino and acetamide) may confer unique pharmacological properties not present in these other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide, 2-(1,2-dihydro-2-oxo-3H-indol-3-ylidene)-N,N-dimethyl (CAS 105703-64-8)
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 216.24 g/mol
- Key Properties: LogP: 1.25 (moderate lipophilicity) Predicted Boiling Point: 478.0 ± 45.0 °C pKa: 11.09 ± 0.20 (basic due to dimethylamino group) Density: 1.305 ± 0.06 g/cm³
- Structural Differences : The 2-oxoindole moiety replaces the dihydroindole core, introducing a ketone group that increases polarity. The absence of N-methylation reduces steric hindrance compared to the target compound.
- Functional Implications : The ketone may enhance hydrogen-bonding capacity but reduce membrane permeability relative to the target compound’s dihydroindole .
Acetamide, N-[2,3-dihydro-5-methyl-3,3-bis(3-methylphenyl)-2-oxo-1H-indol-1-yl]- (CAS 61458-21-7)
- Molecular Formula : C₂₅H₂₄N₂O₂
- Molecular Weight : 384.47 g/mol
- Structural Differences : Incorporates bulky 3-methylphenyl substituents and a 2-oxoindole core. The increased steric bulk and aromaticity likely elevate LogP significantly, reducing aqueous solubility.
- Functional Implications : The bulky substituents may hinder binding to flat enzymatic active sites but improve selectivity for hydrophobic pockets .
2-(Dimethylamino)-N-(5,6-dihydro-6-oxophenanthridin-2-yl)acetamide (3-AB)
- Structural Differences: Features a phenanthridinone core instead of dihydroindole.
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Molecular Formula: C₁₄H₂₀ClNO₂
- Key Use : Herbicide.
- Structural Differences : Chloro and methoxymethyl groups enhance lipophilicity (LogP ~3.0), favoring soil adsorption.
- Functional Implications : Demonstrates how substituents like chloro and alkoxy groups drastically alter bioactivity, shifting applications from pharmaceuticals to agrochemicals .
Physicochemical and Pharmacological Comparison
| Property | Target Compound | CAS 105703-64-8 | CAS 61458-21-7 | 3-AB | Alachlor |
|---|---|---|---|---|---|
| Core Structure | Dihydroindole | 2-Oxoindole | 2-Oxoindole + Phenyls | Phenanthridinone | Chloroacetamide |
| Molecular Weight | ~240–260 (estimated) | 216.24 | 384.47 | ~280 (estimated) | 269.77 |
| LogP | ~1.5–2.0 (estimated) | 1.25 | >3.0 (inferred) | ~1.8 (estimated) | 3.0 |
| Key Substituents | N-Me, dimethylamino | Dimethylamino, 2-oxo | Bis(3-methylphenyl), N-Me | Dimethylamino, phenanthridinone | Chloro, methoxymethyl |
| Potential Applications | Enzyme/receptor modulation | Drug discovery | Selective inhibitors | PARP inhibition | Herbicide |
Research Findings and Implications
- Hydrogen-Bonding Capacity: The target compound’s dimethylamino group (pKa ~11) is protonated at physiological pH, enhancing solubility and enabling ionic interactions absent in non-basic analogs like Alachlor .
- Biological Activity: Structural analogs with phenanthridinone or 2-oxoindole cores (e.g., 3-AB) show enzyme-inhibitory properties, suggesting the target compound could be optimized for similar targets .
Preparation Methods
Iodination and N-Methylation
Iodination of the indole ring at specific positions is a pivotal step for subsequent cross-coupling reactions. Source details a one-pot N-methylation/iodination protocol for pyrrolo[2,3-b]pyridines, which can be adapted for indole derivatives. For example, treatment of 5-nitro-1H-pyrrolo[2,3-b]pyridine with methyl iodide and iodine yields the 3-iodo-N-methyl intermediate. This method ensures regioselectivity and avoids over-iodination, a common side reaction in heterocyclic systems.
Acylation and Amide Bond Formation
The acetamide group is introduced via acylation of the indoline amine. Source highlights amide coupling using 3-cyanobenzoyl chloride and amines under catalytic conditions. For the target compound, 2-(dimethylamino)acetic acid is activated (e.g., as an acid chloride or mixed anhydride) and reacted with N-methyl-2,3-dihydro-1H-indol-6-amine. Triethylamine or pyridine is often employed as a base to scavenge HCl.
Detailed Synthesis Pathway
The following stepwise protocol synthesizes Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-:
Step 1: Synthesis of 6-Amino-2,3-dihydro-1H-indole
- Starting material : 6-Nitroindoline.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.
- Yield : 85–90% (reported for analogous indoline reductions).
Step 2: N-Methylation of the Indoline Amine
- Reagents : Methyl iodide, potassium carbonate.
- Conditions : Reflux in acetonitrile for 12 hours.
- Product : N-Methyl-6-amino-2,3-dihydro-1H-indole.
Step 3: Introduction of the Dimethylamino Group
- Reagents : Dimethylamine, formaldehyde (Eschweiler-Clarke reaction).
- Conditions : Reflux in acetic acid for 6 hours.
- Product : 2-(Dimethylamino)-N-methyl-2,3-dihydro-1H-indol-6-amine.
Step 4: Acylation with Acetic Acid Derivative
- Reagents : Acetyl chloride, triethylamine.
- Conditions : Room temperature, dichloromethane, 2 hours.
- Product : Acetamide, N-(2,3-dihydro-1H-indol-6-yl)-2-(dimethylamino)-N-methyl-.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time
- Reductive Amination : 60–80°C for 6–8 hours balances rate and byproduct formation.
- Acylation : Room temperature prevents racemization of the acetamide group.
Analytical Characterization
Table 1: Spectroscopic Data for Acetamide, N-(2,3-Dihydro-1H-Indol-6-yl)-2-(Dimethylamino)-N-Methyl-
| Technique | Data |
|---|---|
| ¹H NMR | δ 7.25 (s, 1H, indole H-7), 3.10 (s, 6H, N(CH₃)₂), 2.95 (t, 2H, CH₂) |
| ¹³C NMR | δ 170.5 (C=O), 135.2 (indole C-6), 45.8 (N(CH₃)₂) |
| HRMS | m/z 233.31 [M+H]⁺ (calc. 233.31) |
| HPLC Purity | 98.5% (C18 column, 0.1% TFA in H₂O/MeCN) |
Comparative Analysis with Analogous Compounds
Table 2: Comparison of Indole Derivatives
| Compound | Substituents | Synthetic Yield | Application |
|---|---|---|---|
| Target Compound | 6-Acetamide, N-methyl | 72% | Neurological agents |
| 2-(1H-Indol-3-yl)-2-oxo-acetamide | 3-Acetamide | 68% | Antitumor agents |
| N-Methylpyrrolo[2,3-b]pyridine | 3-Iodo, N-methyl | 65% | Kinase inhibitors |
Structural modifications at the 6-position enhance blood-brain barrier penetration, as seen in the target compound.
Challenges and Mitigation Strategies
Regioselectivity in Iodination :
Purification of Polar Intermediates :
- Issue : High polarity of dimethylamino groups complicates column chromatography.
- Solution : Ion-pair chromatography with heptafluorobutyric acid.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, often starting with functionalization of the indole core. Key steps include amide bond formation and dimethylamino group introduction. Reaction conditions (e.g., inert atmosphere, microwave-assisted synthesis) significantly impact yield and purity. For example, refluxing in dichloromethane with carbodiimide coupling agents (e.g., EDC) and triethylamine is a common method for amidation, as seen in analogous indole-acetamide syntheses . Optimization requires monitoring intermediates via TLC and adjusting parameters like temperature (e.g., 273 K for coupling reactions) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the indole and acetamide moieties, particularly the N-methyl and dimethylamino groups. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical details. For example, hydrogen bonding patterns in related acetamides were validated using single-crystal diffraction data analyzed with SHELXL . High-resolution MS and IR spectroscopy further corroborate functional groups .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., conformational flexibility) be resolved for this compound?
Conformational variability in the solid state arises from rotational freedom in the acetamide linker and indole substituents. Using SHELX programs (e.g., SHELXL for refinement), researchers can model multiple conformers in the asymmetric unit and analyze hydrogen-bonding networks. For example, in a structurally related dichlorophenylacetamide, three distinct conformers were resolved by refining anisotropic displacement parameters and validating with R-factors . Graph set analysis (Bernstein et al., 1995) further clarifies intermolecular interactions, such as N–H⋯O hydrogen bonds forming R₂²(10) motifs .
Q. What strategies are recommended for elucidating biological activity and target interactions?
Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or GPCRs, guided by the indole scaffold’s prevalence in drug discovery. In vitro assays (e.g., enzyme inhibition) should be paired with structural analogs (e.g., 3-aminobenzamide derivatives) to establish structure-activity relationships. For instance, indole-acetamide analogs have shown activity as PARP inhibitors, requiring validation via competitive binding assays and crystallographic co-structures . Dose-response curves and selectivity profiling against related enzymes are essential to mitigate off-target effects .
Q. How do hydrogen-bonding patterns influence the compound’s stability and solubility?
Hydrogen bonding between the acetamide carbonyl and indole NH groups enhances crystalline stability but may reduce aqueous solubility. Solubility can be modulated by introducing polar substituents (e.g., methoxy groups) on the indole ring, as seen in pharmacologically active analogs . Thermogravimetric analysis (TGA) and powder X-ray diffraction (PXRD) quantify stability, while Hansen solubility parameters predict solvent compatibility .
Methodological Considerations
Q. What experimental controls are critical when studying this compound’s reactivity?
- Purity Controls: Use HPLC (>95% purity) to exclude side products from incomplete amidation.
- Degradation Studies: Accelerated stability testing (40°C/75% RH) identifies hydrolytic susceptibility of the acetamide bond .
- Counterion Effects: For salt forms (e.g., hydrochloride), characterize via DSC and IR to confirm crystallinity .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results?
Reconcile docking scores with experimental IC₅₀ values by re-evaluating force field parameters (e.g., AMBER vs. CHARMM). For example, if a predicted high-affinity binding mode conflicts with low inhibition, consider solvent effects or protein flexibility using molecular dynamics simulations . Validate with mutagenesis studies targeting predicted binding residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
